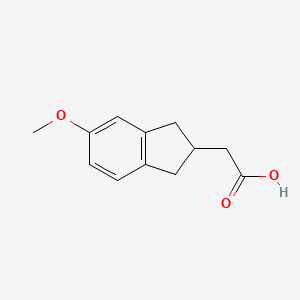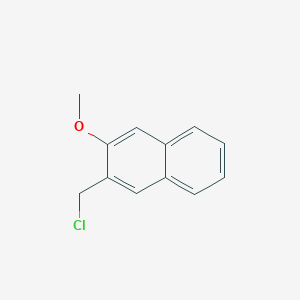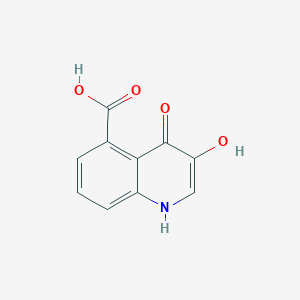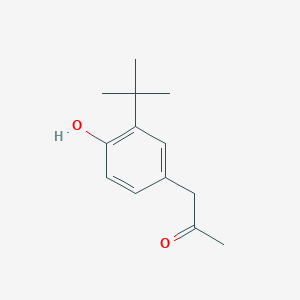
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxoisochroman-4-yl acetate is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxoisochroman-4-yl acetate typically involves the acylation of isochroman derivatives. One common method includes the reaction of isochroman-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions to yield the desired acetate ester .
Industrial Production Methods
Industrial production of 3-oxoisochroman-4-yl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxoisochroman-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isochroman derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-oxoisochroman-4-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-oxoisochroman-4-yl acetate involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman-4-one: A precursor in the synthesis of 3-oxoisochroman-4-yl acetate.
3-oxoisochroman-4-yl propionate: A similar compound with a propionate ester group instead of an acetate group.
2-oxo-2H-chromen-3-yl acetate: Another related compound with a chromen structure.
Uniqueness
3-oxoisochroman-4-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
87532-14-7 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(3-oxo-1,4-dihydroisochromen-4-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-9-5-3-2-4-8(9)6-14-11(10)13/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
MSJDFPKFABMAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2=CC=CC=C2COC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)


![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)




![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)

